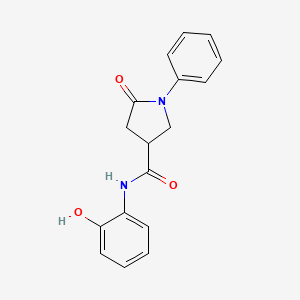

N-(2-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and stability .科学的研究の応用

Antiviral Research

- N-(2-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide derivatives have been explored as potential antiviral agents. For instance, certain pyrrolidine carboxamide compounds have shown promise as anti-human immunodeficiency virus (HIV) non-nucleoside reverse transcriptase inhibitors (Tamazyan et al., 2007).

Antibacterial and Antifungal Research

- Pyrrolidine-3-carboxamide derivatives have been studied for their antibacterial and antifungal activities. Some compounds in this class have shown significant inhibitory effects against various bacterial and fungal species (Desai et al., 2011).

Drug Design and Development

- These compounds have been utilized in drug design and development, particularly in the synthesis of various chemical libraries. For example, a library of pyrrolidine carboxamide derivatives was created for potential therapeutic applications (Črček et al., 2012).

Enzyme Inhibition

- Certain derivatives of N-(2-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide have been identified as potent enzyme inhibitors. They have been used in the study of enzyme kinetics and mechanisms, leading to the development of potential therapeutic agents (Schroeder et al., 2009).

Synthesis of Heterocycles

- These compounds play a significant role in the synthesis of various heterocyclic compounds. This includes the creation of new pharmacophores and the development of novel synthetic routes for potential drug molecules (Chu et al., 2021).

Pharmaceutical Research

- N-(2-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide and its derivatives have been extensively used in pharmaceutical research. Their unique structural features have been leveraged in the design and synthesis of compounds with potential therapeutic effects (Hadida et al., 2014).

作用機序

Target of Action

Related compounds such as n-(2-hydroxyphenyl)acetamide (na-2) have been studied for their effects on glioblastoma cells .

Mode of Action

Na-2 has been shown to induce apoptosis in human glioblastoma cell lines when used alone or in combination with temozolomide (tmz), a chemotherapeutic agent . The apoptosis induction was associated with an increased ratio of Bax to Bcl-2 and active Caspase-3 expression .

Biochemical Pathways

Related compounds like na-2 have been shown to affect the rank/rankl signaling pathway, which plays a crucial role in the progression of diseases like rheumatoid arthritis .

Pharmacokinetics

For instance, decoquinate derivatives have shown improved kinetic solubilities compared to the parental compound and were metabolically stable in vitro .

Result of Action

Related compounds like na-2 have been shown to inhibit the growth of u87 glioblastoma cells in a dose-dependent manner .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, although specific studies on this compound are lacking. It’s known that factors such as ph, temperature, and presence of other substances can affect the stability and efficacy of similar compounds .

Safety and Hazards

特性

IUPAC Name |

N-(2-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c20-15-9-5-4-8-14(15)18-17(22)12-10-16(21)19(11-12)13-6-2-1-3-7-13/h1-9,12,20H,10-11H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCOQDFPUOQWATG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B3005495.png)

![7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B3005496.png)

![N-[Cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methyl]but-2-ynamide](/img/structure/B3005504.png)

![(1R,2R,4R,5R)-5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3005514.png)

![N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3005515.png)